molecular formula C17H21NO4 B14942199 4-Acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-5H-pyrrol-2-one

4-Acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-5H-pyrrol-2-one

Cat. No.: B14942199
M. Wt: 303.35 g/mol
InChI Key: PIRDHMLZJKNXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-5H-pyrrol-2-one is a synthetic organic compound with a complex structure. It belongs to the class of pyrrolones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-5H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-5H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or aldehydes into alcohols.

    Substitution: Commonly involves the replacement of a functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-5H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-5H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-1-(3-methoxypropyl)-3-hydroxy-5-phenyl-5H-pyrrol-2-one
  • 4-Acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-methyl-5H-pyrrol-2-one

Uniqueness

4-Acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-phenyl-5H-pyrrol-2-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

3-acetyl-1-(3-ethoxypropyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C17H21NO4/c1-3-22-11-7-10-18-15(13-8-5-4-6-9-13)14(12(2)19)16(20)17(18)21/h4-6,8-9,15,20H,3,7,10-11H2,1-2H3

InChI Key

PIRDHMLZJKNXQF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.